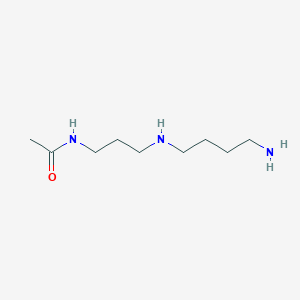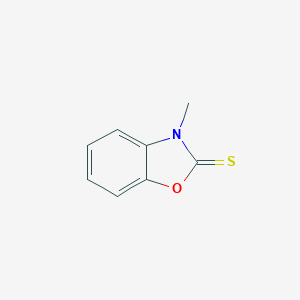
N-(4-bromophenyl)-2-fluoro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is a chemical compound with the molecular formula C8H7BrFNO. It is a derivative of acetanilide, where the hydrogen atoms on the aromatic ring are substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bromo-2-fluoro-N-methyl- typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromo-2-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 4’-bromo-2-fluoro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetanilide, 4’-bromo-2-fluoro-N-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetanilide, 4’-bromo-2-fluoro-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. These substitutions can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
10385-00-9 |
|---|---|
Fórmula molecular |
C9H9BrFNO |
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-fluoro-N-methylacetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Clave InChI |
FATGIAYGVSQXJB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
SMILES canónico |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Key on ui other cas no. |
10385-00-9 |
Sinónimos |
4'-Bromo-2-fluoro-N-methylacetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Succinic acid, [1,4-14C]](/img/structure/B88980.png)













